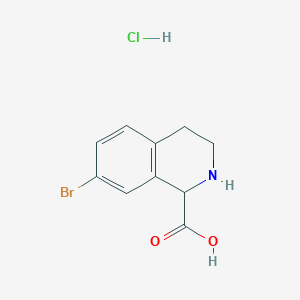

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Descripción

Historical Context and Discovery of Brominated Tetrahydroisoquinoline Derivatives

The historical development of brominated tetrahydroisoquinoline derivatives traces back to the broader discovery and characterization of tetrahydroisoquinoline alkaloids as a major class of natural products. The tetrahydroisoquinoline alkaloids constitute one of the largest families of alkaloids and exhibit a wide range of structural diversity and biological activity. The first example of tetrahydroisoquinoline alkaloids was isolated by Canadian scientist Kluepfel and colleagues in 1974 from soil-derived Streptomyces lutetans, marking the beginning of systematic investigation into this chemical family. This foundational discovery established the importance of the tetrahydroisoquinoline scaffold in natural product chemistry and pharmaceutical research.

The development of synthetic methodologies for brominated tetrahydroisoquinoline derivatives emerged from the need to access structurally diverse analogs for biological evaluation. Early synthetic approaches to tetrahydroisoquinoline compounds relied primarily on classical cyclization reactions, including the Pictet-Spengler and Bischler-Napieralski reactions, which enabled the construction of the core bicyclic framework. These reactions utilize cyclization of beta-arylethylamine derivatives in the presence of protic or Lewis acids to form the characteristic tetrahydroisoquinoline ring system. The introduction of halogen substituents, particularly bromine atoms, was recognized as a valuable modification that could enhance biological activity and provide synthetic handles for further derivatization.

Bromination strategies for tetrahydroisoquinoline derivatives evolved significantly over time, with early methods focusing on electrophilic aromatic substitution reactions. The most straightforward approach involves bromination of the parent tetrahydroisoquinoline compound using N-bromosuccinimide or molecular bromine in halogenated solvents such as chloroform or carbon tetrachloride. Recent advances have demonstrated that N-bromosuccinimide-mediated bromination and dehydrogenation reactions can be accomplished under mild conditions without radical initiators, representing a significant improvement in synthetic efficiency. These methodological developments have enabled more practical access to brominated tetrahydroisoquinoline derivatives, including compounds bearing carboxylic acid functionalities at specific positions.

The historical progression toward 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride specifically reflects the evolution of synthetic chemistry toward more functionalized heterocyclic compounds. The incorporation of both bromine substituents and carboxylic acid groups represents a convergence of synthetic strategies aimed at maximizing the pharmaceutical potential of tetrahydroisoquinoline scaffolds. This compound exemplifies the modern approach to drug discovery, where strategic placement of functional groups enables both enhanced biological activity and opportunities for further structural modification. The hydrochloride salt formation provides improved stability and water solubility compared to the free base form, making it more suitable for pharmaceutical applications requiring aqueous dissolution.

Propiedades

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKFUSKNLNJRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260640-87-6 | |

| Record name | 1260640-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C10H10BrN O2·HCl

- Molecular Weight : 292.55 g/mol

- Melting Point : 230-238 °C

- CAS Number : 220247-73-0

The biological activity of this compound has been linked to several mechanisms:

- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly in the context of neurological disorders. It acts as an intermediate in the synthesis of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease .

- Inhibition of Enzymatic Activity : Research indicates that this compound exhibits inhibitory effects on various enzymes involved in neurodegenerative processes. For example, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for enhancing cholinergic signaling in the brain .

- Antioxidant Properties : The compound has been observed to exhibit antioxidant activity, protecting neuronal cells from oxidative stress-induced damage. This property is significant for developing neuroprotective agents .

Pharmacological Effects

The pharmacological effects of this compound include:

- Neuroprotective Effects : Studies have demonstrated that the compound can protect neuronal cells from damage caused by beta-amyloid peptides and hydrogen peroxide . This suggests its potential utility in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have indicated that the compound may possess antimicrobial properties against certain bacterial strains, although further research is required to elucidate these effects fully .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanism

A study conducted on rat pheochromocytoma (PC12) cells demonstrated that treatment with this compound resulted in a significant reduction of cell death induced by oxidative stress. The compound exhibited a dose-dependent protective effect, suggesting its potential as a therapeutic agent for neurodegenerative diseases characterized by oxidative damage .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacological Research

7-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their potential neuroprotective effects. Research indicates that these compounds may interact with neurotransmitter systems and exhibit properties that could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. For instance, studies have shown that tetrahydroisoquinoline derivatives can modulate dopamine receptors and have antioxidant properties .

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated that certain isoquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in the development of new pharmaceuticals and agrochemicals. The compound can be utilized in multi-step synthesis processes to create novel isoquinoline derivatives with tailored biological activities .

Data Table: Applications Overview

Case Studies

-

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives, including 7-bromo variants. The results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with these compounds . -

Anticancer Mechanisms

Research detailed in Cancer Research highlighted the anticancer effects of isoquinoline derivatives on various cancer cell lines. The study demonstrated that treatment with these compounds led to increased apoptosis rates and decreased viability in tumor cells . -

Synthetic Applications

A comprehensive review in Organic Letters discussed the utility of 7-bromo-1,2,3,4-tetrahydroisoquinoline derivatives in synthetic pathways for biologically active compounds. The authors emphasized its role as a precursor in synthesizing novel therapeutic agents .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural analogs of 7-bromo-THIQ-1-carboxylic acid hydrochloride, highlighting variations in substituents, molecular weights, and synthesis relevance:

Key Observations :

- Position of Bromine : The 5-, 6-, and 7-bromo isomers exhibit distinct steric and electronic profiles. For example, the 7-bromo derivative may interact differently with enzyme active sites compared to the 6-bromo analog .

- Functional Groups : Substituents like methoxy (in 6,7-dimethoxy-THIQ) or ester groups (in 5-bromo-THIQ methyl ester) influence bioavailability and metabolic stability .

- Salt Forms : Hydrochloride vs. hydrobromide salts alter physical properties (e.g., solubility, melting point), which are critical for formulation .

Métodos De Preparación

Synthetic Route Overview

The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride generally proceeds through the following key steps:

- Starting Material Preparation : Use of 3-bromophenylacetonitrile or 7-bromo-substituted isoquinoline derivatives as precursors.

- Reduction : Catalytic hydrogenation of the nitrile to the corresponding amine.

- Carbamate Formation (Amidation) : Reaction of the amine with methyl chloroformate to form methyl carbamate intermediates.

- Ring Closure (Cyclization) : Condensation with 2-oxoacetic acid in acidic media to form the tetrahydroisoquinoline ring system with ester functionality.

- Hydrolysis : Acidic hydrolysis of the ester to yield the carboxylic acid.

- Salt Formation : Treatment with hydrochloric acid to produce the hydrochloride salt.

This synthetic strategy is exemplified in patent CN103880745A and related literature.

Detailed Synthetic Procedure and Conditions

| Step | Reaction | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Reduction of 3-bromophenylacetonitrile | 3-Bromophenylacetonitrile, Raney nickel catalyst, methanol or ethanol solvent, hydrogen gas, room temperature | Converts nitrile to 3-bromophenethylamine with high selectivity |

| 2 | Formation of methyl carbamate | 3-Bromophenethylamine, methyl chloroformate, acid binding agent (e.g., base), organic solvent (e.g., dichloromethane), controlled temperature (0–25°C) | Produces methyl 3-bromophenethylcarbamate; temperature control critical to avoid side reactions |

| 3 | Cyclization to tetrahydroisoquinoline ester | Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran (THF) solvent, stirring at ambient temperature | Forms 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivative |

| 4 | Hydrolysis to carboxylic acid | Concentrated sulfuric acid, heating as necessary | Hydrolyzes ester to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 5 | Formation of hydrochloride salt | Treatment with HCl in appropriate solvent (e.g., ethyl acetate) | Yields this compound as a stable solid |

Reaction Analysis and Optimization

- Catalytic Hydrogenation : Use of Raney nickel under mild conditions ensures selective reduction of the nitrile to the primary amine without over-reduction or debromination.

- Carbamate Formation : The reaction temperature and stoichiometry of methyl chloroformate are critical to prevent di-substitution or polymerization. Acid scavengers (e.g., triethylamine) are used to neutralize HCl formed.

- Cyclization : Acidic conditions promote ring closure via electrophilic aromatic substitution and nucleophilic attack on the keto acid. THF is preferred for solubility and reaction control.

- Hydrolysis : Strong acid hydrolysis converts the ester to the free acid; reaction time and temperature must be optimized to avoid decomposition.

- Salt Formation : Hydrochloride salt formation enhances compound stability and solubility, facilitating isolation and purification.

Representative Yields and Purity

| Step | Yield (%) | Purification Method | Characterization |

|---|---|---|---|

| Reduction to amine | 85–90% | Filtration, solvent removal | Confirmed by NMR, MS |

| Carbamate formation | 75–80% | Column chromatography | NMR, IR |

| Cyclization | 60–70% | Recrystallization | NMR, melting point |

| Hydrolysis | 80–85% | Acid-base extraction | HPLC purity >95% |

| Hydrochloride salt formation | 90% | Precipitation, filtration | Melting point, elemental analysis |

Alternative Synthetic Approaches

- Bromination of Preformed Tetrahydroisoquinoline : Direct bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride at controlled temperatures (0–25°C) can yield 7-bromo derivatives, which are then subjected to carboxylation and salt formation.

- Reduction of 7-bromo-3,4-dihydroisoquinoline : Using borane-tetrahydrofuran (BH3·THF) complex under inert atmosphere, followed by tosylation and purification steps, can afford the target compound with high purity.

- Use of Carbodiimide Coupling Agents : Amidation steps employing agents like EDC·HCl facilitate coupling between amino and carboxyl functionalities with mild conditions and good yields.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The patent CN103880745A provides a robust synthetic route starting from 3-bromophenylacetonitrile, emphasizing the importance of Raney nickel catalyzed hydrogenation and subsequent carbamate formation for efficient ring closure and acid formation.

- NMR and chromatographic data reported in related studies confirm the structural integrity and purity of intermediates and final products.

- Control of reaction temperature and reagent stoichiometry is critical to avoid side reactions such as di-bromination or incomplete hydrolysis.

- Hydrochloride salt formation improves compound handling and stability, crucial for pharmaceutical applications.

- Alternative methods involving direct bromination or borane reductions offer complementary routes depending on available starting materials and scale requirements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of substituted phenethylamine precursors using the Pictet-Spengler reaction. Bromination at the 7-position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Post-synthetic purification involves recrystallization from ethanol/HCl to isolate the hydrochloride salt. Reaction optimization should prioritize monitoring bromine regioselectivity using HPLC and NMR to avoid over-bromination .

- Key Considerations : Adjust stoichiometry of NBS and reaction time to minimize byproducts like 5- or 8-bromo isomers. Validate purity (>95%) via melting point analysis and LC-MS .

Q. How can the structural integrity and purity of this compound be verified in academic research?

- Methodology :

- NMR Analysis : Use - and -NMR to confirm the tetrahydroisoquinoline scaffold, bromine substitution at C7, and carboxylic acid protonation state. Compare chemical shifts with published analogs (e.g., 7-chloro derivatives) .

- HPLC : Employ reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect trace impurities like dehalogenated byproducts .

- Elemental Analysis : Validate molecular formula (CHBrNO·HCl) via combustion analysis for C, H, N, and Cl .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The bromine atom at C7 enhances electrophilic reactivity, making it a precursor for Suzuki-Miyaura cross-coupling to generate biaryl analogs. Its carboxylic acid group facilitates conjugation with amines or alcohols for prodrug development. Studies suggest utility in designing central nervous system (CNS) agents due to the tetrahydroisoquinoline scaffold’s affinity for neurotransmitter receptors .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., bromine substitution vs. methyl groups). Compare with analogs (e.g., 7-chloro or 7-trifluoromethyl derivatives) to assess electronic effects on receptor binding .

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., dopamine receptors) to optimize substituent placement. Use software like Gaussian or GROMACS for trajectory analysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and normalize for assay variability (e.g., cell line differences). Use statistical tools (ANOVA, t-tests) to identify outliers.

- Structural Re-evaluation : Verify compound identity in conflicting studies via cross-referencing CAS numbers (e.g., CAS 220247-73-4) and spectral data. Contamination by isomers (e.g., 5-bromo) may explain discrepancies .

Q. How can reaction pathways be optimized for scalability while maintaining regioselectivity?

- Methodology :

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during bromination, reducing side reactions. Monitor in real-time via inline FTIR or UV-vis spectroscopy .

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). Prioritize parameters affecting yield and purity using Pareto charts .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation from hydrochloride salts. Store in airtight containers under inert gas (N) to prevent hygroscopic degradation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for halogenated organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.